molecular formula C21H26ClFN4O2 B2394691 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide CAS No. 1211820-92-6

2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide

Cat. No.: B2394691
CAS No.: 1211820-92-6
M. Wt: 420.91
InChI Key: AFYHQRCZZRECSI-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 5-chloro-2-fluorobenzoyl group and a cyanocycloheptylacetamide moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then reacted with 5-chloro-2-fluorobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is subsequently reacted with N-(1-cyanocycloheptyl)acetamide to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClFN4O2/c22-16-5-6-18(23)17(13-16)20(29)27-11-9-26(10-12-27)14-19(28)25-21(15-24)7-3-1-2-4-8-21/h5-6,13H,1-4,7-12,14H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYHQRCZZRECSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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